Banoxantrone dihydrochloride

Description

Structure

3D Structure of Parent

Properties

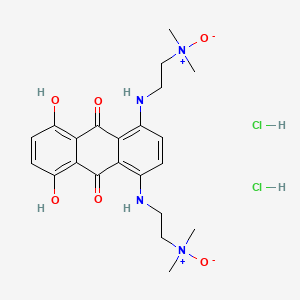

IUPAC Name |

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCPHUXRZRTDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252979-56-9 |

Source

|

| Record name | Banoxantrone dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BANOXANTRONE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Hypoxia-Activated Prodrug AQ4N: A Technical Guide to its Activation and Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, contributing to treatment resistance and poor patient outcomes. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these oxygen-deficient regions. AQ4N (banoxantrone) is a first-in-class HAP that is activated under hypoxic conditions to a potent topoisomerase II inhibitor. This technical guide provides an in-depth overview of the core mechanisms of AQ4N activation, methodologies for its study, and key quantitative data to inform further research and development.

Introduction to AQ4N and Hypoxic Tumor Targeting

Solid tumors often outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1][2] These hypoxic zones are associated with resistance to both radiotherapy and chemotherapy.[1][3] AQ4N is a bioreductive prodrug designed to exploit this tumor-specific feature.[4] As an aliphatic N-oxide, AQ4N is relatively non-toxic in its prodrug form and has poor DNA binding affinity.[1] However, in the hypoxic environment of tumors, it undergoes a two-step, four-electron reduction to its highly cytotoxic metabolite, AQ4.[5][6] AQ4 is a potent DNA intercalator and topoisomerase II inhibitor, leading to cell death in the previously treatment-resistant hypoxic tumor cells.[4][7][8]

Mechanism of AQ4N Bioreductive Activation

The selective activation of AQ4N in hypoxic tissues is primarily mediated by members of the cytochrome P450 (CYP) family of enzymes.[1][5][9] Under normoxic conditions, the one-electron reduction of AQ4N is a futile cycle, as oxygen can readily re-oxidize the prodrug. However, under anaerobic conditions, a two-electron reduction proceeds, converting AQ4N to a mono-N-oxide intermediate, AQ4M, and subsequently to the fully reduced, active cytotoxic agent, AQ4.[5]

Several CYP isoenzymes have been implicated in the metabolism of AQ4N, with CYP3A4, CYP2S1, and CYP2W1 being particularly efficient catalysts.[9] Notably, CYP2S1 and CYP2W1 are often overexpressed in tumor tissues, providing a dual-selectivity mechanism for the preferential activation of AQ4N in cancer cells. The reduction is dependent on the presence of NADPH-cytochrome P450 reductase.

Signaling Pathway of AQ4N Activation

Caption: Bioreductive activation pathway of AQ4N under normoxic vs. hypoxic conditions.

Quantitative Data on AQ4N Activity

The following tables summarize key quantitative data from preclinical and clinical studies of AQ4N.

Table 1: In Vitro Cytotoxicity of AQ4N and AQ4

| Cell Line | Condition | Compound | IC50 (µM) | Reference |

| 4T1 | Normoxia | AQ4N-hCe6-liposome | 37.8 | [10] |

| 4T1 | Hypoxia | AQ4N-hCe6-liposome | 2.0 | [10] |

| Various Human Tumor Lines | Normoxia | AQ4 | Low µM range | [11] |

| Various Human Tumor Lines | Normoxia | AQ4N | Low or unmeasurable | [11] |

Table 2: Enzyme Kinetics of AQ4N Metabolism

| Enzyme | Km (µM) | Vmax (min-1) | Reference |

| CYP2S1 | 27 | 12 | |

| CYP2W1 | 30 | 12 | |

| CYP3A4 | 28 | 7.2 | |

| Rat Liver Microsomes | 30.29 | 1.05 nmol/mg/min | [12] |

Table 3: In Vivo Tumor Concentrations of AQ4

| Tumor Xenograft | Mean AQ4 Concentration (µg/g) | Reference |

| RT112 (bladder) | 0.23 | [3][13] |

| Calu-6 (lung) | 1.07 | [3][13] |

| Glioblastoma (human) | 1.2 | [7][14] |

| Head and Neck (human) | 0.65 | [7][14] |

Table 4: Preclinical Pharmacokinetics of AQ4N in Mice (i.v. administration)

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg/h/mL) | Terminal t1/2 (h) | Reference |

| 20 | - | 14.1 | 0.64 - 0.83 | |

| 100 | - | - | 0.64 - 0.83 | |

| 200 | 1171 | 247 | 0.64 - 0.83 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AQ4N's activity. The following sections provide step-by-step protocols for key experiments.

In Vitro Hypoxia Induction in Cell Culture

Objective: To create a hypoxic environment for cultured cells to study the activation of AQ4N.

Method 1: Hypoxia Chamber

-

Culture cells to the desired confluency in standard culture vessels.

-

Place the culture vessels inside a modular incubator chamber.

-

To maintain humidity, place an open dish of sterile water in the chamber.

-

Seal the chamber and purge with a pre-mixed gas of 5% CO2, and the desired O2 concentration (typically 1-2%), with the balance being N2.

-

Place the sealed chamber in a standard 37°C incubator for the desired duration of hypoxic exposure.

Method 2: Chemical Induction with Cobalt Chloride (CoCl2)

-

Prepare a stock solution of CoCl2 in sterile water.

-

Add CoCl2 to the cell culture medium to a final concentration of 100-150 µM.

-

Incubate the cells under standard tissue culture conditions (5% CO2, 37°C) for the desired duration. CoCl2 mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).

HPLC Analysis of AQ4N and its Metabolites

Objective: To separate and quantify AQ4N, AQ4M, and AQ4 in biological samples.

-

Sample Preparation:

-

For cell lysates or tissue homogenates, precipitate proteins using a suitable agent (e.g., perchloric acid or acetonitrile).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

For plasma samples, perform a solid-phase extraction to isolate the analytes.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV-Vis detector set to the appropriate wavelength for AQ4N and its metabolites (typically in the 600-650 nm range).

-

-

Quantification:

-

Generate a standard curve using known concentrations of AQ4N, AQ4M, and AQ4.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curve.

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the efficacy of AQ4N in a living organism.

-

Cell Implantation:

-

Harvest tumor cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Inject the cell suspension subcutaneously or orthotopically into immunocompromised mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers and calculating the tumor volume.

-

-

Drug Administration:

-

Once tumors reach a predetermined size, administer AQ4N via the desired route (e.g., intraperitoneal or intravenous injection).

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth in treated and control groups.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., HPLC, immunohistochemistry).

-

Confocal Microscopy for AQ4 Detection in Tissues

Objective: To visualize the distribution of the active metabolite AQ4 within tumor tissue.

-

Tissue Preparation:

-

Excise tumors from treated animals and embed in a suitable medium (e.g., OCT compound) for cryosectioning.

-

Cut thin sections (e.g., 10 µm) using a cryostat and mount on microscope slides.

-

-

Staining (Optional):

-

If desired, perform immunohistochemical staining for hypoxia markers (e.g., Glut-1 or HIF-1α) to co-localize with AQ4 fluorescence.

-

-

Imaging:

-

Image the tissue sections using a confocal microscope equipped with lasers appropriate for exciting the fluorescent AQ4 and any other fluorescent labels used.

-

Capture images at different depths to generate a 3D reconstruction of AQ4 distribution within the tumor.

-

Visualizing Workflows and Relationships

Experimental Workflow for In Vitro AQ4N Evaluation

Caption: A typical experimental workflow for evaluating AQ4N activation and cytotoxicity in vitro.

Logical Relationship of AQ4N's Therapeutic Strategy

Caption: The logical framework for AQ4N's targeted cancer therapy.

Conclusion and Future Directions

AQ4N represents a significant advancement in the field of hypoxia-activated prodrugs. Its selective activation in the tumor microenvironment, mediated by specific cytochrome P450 enzymes, offers a promising approach to target the otherwise treatment-resistant hypoxic cell population. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the potential of AQ4N and similar agents.

Future research should continue to explore the full spectrum of CYP enzymes involved in AQ4N metabolism across different tumor types. Additionally, optimizing combination therapies of AQ4N with radiation and other chemotherapeutic agents will be crucial for maximizing its clinical efficacy. The development of robust biomarkers to identify patients most likely to respond to AQ4N therapy will also be a key area of investigation. Through continued research and development, AQ4N and the broader class of HAPs hold the potential to significantly improve outcomes for patients with solid tumors.

References

- 1. youtube.com [youtube.com]

- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. abcam.cn [abcam.cn]

- 7. Involvement of human cytochromes P450 (CYP) in the reductive metabolism of AQ4N, a hypoxia activated anthraquinone di-N-oxide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 9. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Hypoxic Activation of the Anticancer Agent AQ4N by CYP2S1 and CYP2W1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Banoxantrone Dihydrochloride and its Active Metabolite AQ4: A Technical Guide to Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Banoxantrone dihydrochloride (AQ4N) is a novel anticancer agent designed as a bioreductive prodrug.[1][2] Its selective activation in the hypoxic microenvironment of solid tumors offers a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of banoxantrone's active metabolite, AQ4, with a specific focus on its role as a topoisomerase II inhibitor. This document details the topoisomerase II catalytic cycle, the mechanism of its inhibition by AQ4, and relevant experimental protocols for studying this interaction.

From Prodrug to Potent Inhibitor: The Activation of Banoxantrone

Banoxantrone (AQ4N) itself is inactive. Its therapeutic efficacy lies in its conversion to the potent cytotoxic agent, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), under hypoxic conditions.[3] This bioactivation is primarily mediated by cytochrome P450 enzymes, which are often upregulated in tumor cells.[1][2]

The hypoxic environment, a common feature of solid tumors, provides a selective advantage for the activation of banoxantrone, minimizing systemic toxicity while concentrating the active compound at the tumor site.[1][2]

The Target: DNA Topoisomerase II

DNA topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology.[3] It is vital for numerous cellular processes, including DNA replication, transcription, chromosome condensation, and segregation. The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This process is crucial for relieving torsional stress and untangling intertwined DNA strands.[3]

The Topoisomerase II Catalytic Cycle

The catalytic cycle of topoisomerase II is a complex, multi-step process that is dependent on ATP hydrolysis. The key steps are as follows:

-

DNA Binding: The topoisomerase II homodimer binds to a segment of DNA, designated as the G-segment (gate segment).

-

T-Segment Capture: A second DNA duplex, the T-segment (transported segment), is captured.

-

G-Segment Cleavage: The enzyme cleaves both strands of the G-segment, forming a covalent intermediate where the enzyme is linked to the 5'-ends of the broken DNA.

-

T-Segment Passage: The T-segment is passed through the transient break in the G-segment.

-

G-Segment Ligation: The broken G-segment is resealed.

-

T-Segment Release: The T-segment is released from the enzyme complex.

-

ATP Hydrolysis and Enzyme Reset: ATP hydrolysis facilitates the resetting of the enzyme for another catalytic cycle.

Mechanism of Topoisomerase II Inhibition by AQ4

The active metabolite of banoxantrone, AQ4, functions as a topoisomerase II poison. Its mechanism of action involves a dual attack on DNA and the topoisomerase II enzyme:

-

DNA Intercalation: AQ4 intercalates into the DNA double helix. This insertion of the planar anthraquinone structure between DNA base pairs distorts the helical structure and interferes with DNA metabolism.[1][2]

-

Stabilization of the Cleavage Complex: AQ4 stabilizes the covalent intermediate of the topoisomerase II catalytic cycle, known as the "cleavage complex." In this complex, the enzyme is covalently bound to the cleaved DNA strands. By stabilizing this complex, AQ4 prevents the religation of the DNA break, leading to an accumulation of double-strand breaks.[3]

The persistence of these double-strand breaks is highly cytotoxic, triggering downstream cellular responses including cell cycle arrest and apoptosis.[3]

Cellular Consequences of Topoisomerase II Inhibition by AQ4

The accumulation of DNA double-strand breaks induced by AQ4 triggers a cascade of cellular events, ultimately leading to cancer cell death.

| Cellular Response | Description | References |

| Cell Cycle Arrest | AQ4 has been shown to induce cell cycle arrest at the G2/M phase. This is a common cellular response to DNA damage, preventing cells with compromised genomes from proceeding through mitosis. | [3] |

| Apoptosis | The extensive DNA damage caused by AQ4 can activate the intrinsic apoptotic pathway, leading to programmed cell death. | [3] |

Experimental Protocols for Studying Topoisomerase II Inhibition

A variety of in vitro assays are available to characterize the activity of topoisomerase II inhibitors like AQ4. The following are representative protocols for key assays.

Topoisomerase II DNA Cleavage Assay

This assay is designed to determine if a compound stabilizes the topoisomerase II-DNA cleavage complex, a hallmark of topoisomerase II poisons.

Principle: Topoisomerase II poisons increase the steady-state level of the covalent enzyme-DNA intermediate. When the reaction is stopped with a strong denaturant like SDS, the enzyme remains covalently attached to the 5'-termini of the cleaved DNA. This results in the conversion of supercoiled plasmid DNA into linear DNA, which can be resolved by agarose gel electrophoresis.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP solution (20 mM)

-

Test compound (AQ4) dissolved in a suitable solvent (e.g., DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

6x DNA Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare the reaction mixture on ice in a microcentrifuge tube. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase II Assay Buffer

-

2 µL 10x ATP solution

-

1 µL supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

Variable volume of test compound (AQ4) or solvent control

-

Distilled water to a final volume of 18 µL

-

-

Add 2 µL of purified topoisomerase IIα to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Add 1 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the enzyme.

-

Add 4 µL of 6x DNA loading dye to the reaction mixture.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in 1x TAE or TBE buffer until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. An increase in the amount of linear plasmid DNA in the presence of the test compound indicates stabilization of the cleavage complex.

Topoisomerase II ATPase Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of topoisomerase II, which is essential for its catalytic cycle.

Principle: The ATPase activity of topoisomerase II can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric assay where the Pi reacts with a dye to produce a colored product that can be measured spectrophotometrically.

Materials:

-

Purified human topoisomerase IIα

-

10x Topoisomerase II ATPase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂, 10 mM DTT)

-

Linear or relaxed circular DNA (as a cofactor)

-

ATP

-

Test compound (AQ4)

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

Microplate reader

Protocol:

-

Set up the reaction in a 96-well plate. For a 50 µL reaction, add:

-

5 µL 10x Topoisomerase II ATPase Buffer

-

5 µL DNA

-

Variable volume of test compound (AQ4) or solvent control

-

Distilled water to a final volume of 40 µL

-

-

Add 5 µL of purified topoisomerase IIα.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of ATP.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

-

Calculate the amount of Pi released based on a standard curve. A decrease in Pi production indicates inhibition of the ATPase activity.

Cell Proliferation Assay

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The viability of cells is measured after treatment with the test compound. Common methods include the MTT or WST-1 assay, which are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (AQ4)

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of AQ4 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising hypoxia-activated prodrug that leverages the unique tumor microenvironment for targeted cancer therapy. Its active metabolite, AQ4, is a potent topoisomerase II poison that induces cytotoxic DNA double-strand breaks by intercalating into DNA and stabilizing the topoisomerase II cleavage complex. This leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of banoxantrone and other topoisomerase II inhibitors in preclinical drug development.

References

hypoxia-selective cytotoxicity of Banoxantrone dihydrochloride

An In-depth Technical Guide to the Hypoxia-Selective Cytotoxicity of Banoxantrone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from a disorganized and inadequate blood supply.[1][2] This hypoxic microenvironment presents a significant challenge in cancer therapy, as it contributes to resistance to both radiotherapy and many conventional chemotherapeutic agents.[1][3] Hypoxia-activated prodrugs (HAPs) represent a strategic approach to target these resistant cell populations.[4][5] this compound, also known as AQ4N, is a first-in-class HAP designed to be selectively activated within the hypoxic regions of tumors.[6][7] As an aliphatic N-oxide, the prodrug itself has minimal toxicity and low DNA binding affinity.[4][8] However, under hypoxic conditions, it is converted into a potent cytotoxic agent, AQ4, thereby targeting the cells that are most refractory to standard treatments.[6][7][9] This guide provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental evaluation of Banoxantrone's hypoxia-selective cytotoxicity.

Mechanism of Action: Bioreductive Activation

The selective toxicity of Banoxantrone hinges on its bioreductive activation in an oxygen-deficient environment. The prodrug, AQ4N, undergoes a sequential two-step, four-electron reduction to its highly cytotoxic metabolite, AQ4.[8]

-

Enzymatic Reduction: This conversion is catalyzed by intracellular reductases, primarily members of the cytochrome P450 (CYP) family and inducible nitric oxide synthase (iNOS).[1][4][7][10][11]

-

Role of Hypoxia: In well-oxygenated (normoxic) cells, molecular oxygen competes with AQ4N for the heme center of these enzymes, effectively inhibiting the reduction process.[5] In hypoxic conditions, the lack of oxygen allows the enzymes to reduce AQ4N to an intermediate mono-N-oxide (AQ4M) and subsequently to the final active agent, AQ4.[1][5][8]

-

Cytotoxic Effect: The resulting metabolite, AQ4, is a potent DNA intercalator and topoisomerase II inhibitor.[1][6][7][9][11] By binding to DNA and trapping the topoisomerase II enzyme, AQ4 induces DNA strand breaks, inhibits DNA replication and repair, and ultimately triggers apoptotic cell death.[7][9][11] A key feature of AQ4 is its stability; once formed in hypoxic cells, it remains active even if the cells become reoxygenated, preventing the repopulation of the tumor by these previously hypoxic cells.[1][5][6]

Quantitative Data Presentation

The hypoxia-selective cytotoxicity of Banoxantrone has been quantified across various cancer cell lines. The efficacy is often expressed as the Hypoxia Cytotoxicity Ratio (HCR), which is the ratio of the half-maximal inhibitory concentration (IC50) in normoxic conditions to that in hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.

Table 1: In Vitro Cytotoxicity of Banoxantrone (AQ4N) Under Normoxia vs. Hypoxia

| Cell Line | Cancer Type | Condition | IC50 (µM) | HCR (Normoxia/Hypoxia) | Reference |

| Calu6 | Lung Carcinoma | Normoxia | 29 | \multirow{3}{}{>9,600} | \multirow{3}{}{[3][12]} |

| 1% O₂ | 1.5 | ||||

| 0.1% O₂ | 0.003 | ||||

| 9L | Rat Gliosarcoma | Normoxia | >500 | \multirow{2}{}{~9} | \multirow{2}{}{[8]} |

| 0.1% O₂ | ~55 | ||||

| H460 | Non-Small-Cell Lung | Normoxia | >500 | \multirow{2}{}{~9} | \multirow{2}{}{[8]} |

| 0.1% O₂ | ~55 | ||||

| A549 | Lung Carcinoma | Normoxia | >500 | \multirow{2}{}{~3} | \multirow{2}{}{[8]} |

| 0.1% O₂ | ~165 | ||||

| U251 | Glioblastoma | Normoxia | >500 | \multirow{2}{}{~3} | \multirow{2}{}{[8]} |

| 0.1% O₂ | ~165 |

Note: Data is compiled and synthesized from multiple sources. Exact values may vary based on specific experimental conditions.

The presence of enzymes like iNOS significantly enhances this selective toxicity.

Table 2: Effect of iNOS Expression on Banoxantrone Cytotoxicity in HT1080 Fibrosarcoma Cells

| Cell Type | Oxygen Level | Fold Increase in Cytotoxicity (vs. Normoxia) | Reference |

| Parental | 1% O₂ | 1.3 | \multirow{6}{*}{[1]} |

| 0.1% O₂ | 1.9 | ||

| Anoxia | 2.0 | ||

| iNOS-expressing | 1% O₂ | 3.4 | |

| 0.1% O₂ | 7.1 | ||

| Anoxia | 10.9 |

Furthermore, Banoxantrone demonstrates a powerful synergistic effect with radiation, a cornerstone of cancer treatment that is less effective against hypoxic cells.

Table 3: Enhancement of Radiation Efficacy with Banoxantrone

| Cell Line | Treatment | Condition | Dose for 10% Survival (µM) | Enhancement Factor | Reference |

| HT1080 iNOS₁₂ | AQ4N alone | Anoxia | 0.75 | \multirow{2}{}{2.0} | \multirow{2}{}{[1]} |

| AQ4N + 2 Gy Radiation | Anoxia | 0.38 |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon research into Banoxantrone. Below are protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the IC50 values and assess the selective toxicity of Banoxantrone.

-

Cell Seeding: Cancer cells (e.g., Calu6, H460) are seeded in 48-well or 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 4x10³ to 1x10⁴ cells/well).[8]

-

Adherence: Cells are allowed to adhere for 24 hours under standard normoxic conditions (20-21% O₂, 5% CO₂).[8]

-

Hypoxia Induction: For the hypoxic arm, plates are transferred to a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 0.1% O₂, or anoxia, with 5% CO₂ and balanced with N₂).[3][8] The normoxic arm remains in the standard incubator.

-

Drug Treatment: this compound is dissolved (e.g., in 0.9% NaCl or PBS) and diluted to various concentrations in the culture medium.[8] The medium on the cells is replaced with the drug-containing medium.

-

Incubation: Cells are incubated with the drug for a specified period (e.g., 8, 24, or 72 hours) under their respective oxygen conditions.[8][13]

-

Assessment of Viability: After incubation, cell viability is measured. A common method is the Alamar Blue (Resazurin) assay, where the dye is added to cells, and after a further incubation period (2-4 hours), fluorescence is read on a plate reader. The fluorescence is proportional to the number of viable, metabolically active cells.[13] Clonogenic survival assays can also be performed, where cells are re-plated at low density after treatment and allowed to form colonies over 1-2 weeks.[3][14]

-

Data Analysis: Dose-response curves are generated, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[8]

In Vivo Xenograft Studies

These studies evaluate the efficacy of Banoxantrone in a more physiologically relevant tumor model.

-

Tumor Implantation: Human tumor cells (e.g., Calu6, RT112) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., >200 mm³).[12] Tumor volume is monitored regularly using caliper measurements.

-

Drug Administration: Banoxantrone is administered to the mice, typically via a single or multiple intravenous (i.v.) or intraperitoneal (i.p.) injections at a specified dose (e.g., 60 mg/kg).[9][15]

-

Combination Therapy: For combination studies, radiation is delivered in fractions (e.g., five daily fractions of 2 Gy), and/or chemotherapy (e.g., cisplatin) is administered.[9]

-

Efficacy Assessment: The primary endpoint is often tumor growth delay, defined as the time it takes for tumors to reach a predetermined volume.[9][16]

-

Pharmacodynamic Studies: To confirm drug activation, tumors can be excised post-treatment. AQ4 levels can be quantified by HPLC/mass spectrometry, and its distribution can be visualized by confocal microscopy due to its intrinsic fluorescence.[9] Hypoxic regions can be identified using markers like Glut-1 or injected hypoxia probes (e.g., pimonidazole), and co-localization with AQ4 fluorescence confirms targeted activation.[9]

Apoptosis Signaling Pathway

The active metabolite AQ4, as a topoisomerase II inhibitor, induces DNA damage, which is a potent trigger for the intrinsic pathway of apoptosis. While specific studies detailing the complete downstream pathway for Banoxantrone are limited, the mechanism is expected to follow the canonical DNA damage response.

-

DNA Damage Sensing: Double-strand breaks caused by AQ4 are recognized by sensor proteins like the MRN complex, which in turn activates kinases such as ATM (Ataxia-Telangiectasia Mutated).

-

Signal Transduction: ATM phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53.

-

Apoptosis Execution: Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[17] This releases cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome, activating caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[17]

It is also important to note that hypoxia itself can modulate apoptosis, often by selecting for cells resistant to cell death through the downregulation of pro-apoptotic proteins like Bid and Bax.[2][18] Banoxantrone's ability to kill these cells provides a mechanism to overcome this hypoxia-induced resistance.

Conclusion

This compound (AQ4N) is a highly selective bioreductive prodrug that effectively targets hypoxic tumor cells, a population notoriously resistant to conventional therapies.[6] Its mechanism of action, involving enzymatic reduction under hypoxia to a potent topoisomerase II inhibitor, is well-defined.[6][7] Quantitative data robustly supports its potent and selective cytotoxicity, particularly in combination with radiotherapy, where it demonstrates significant synergistic effects.[1][6][10] The experimental protocols outlined provide a foundation for further investigation into its therapeutic potential. As our understanding of the tumor microenvironment deepens, the strategic use of hypoxia-activated agents like Banoxantrone, especially in combination regimens, holds considerable promise for improving clinical outcomes in solid tumors.[19]

References

- 1. Radiation enhances the therapeutic effect of Banoxantrone in hypoxic tumour cells with elevated levels of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Mediated Down-Regulation of Bid and Bax in Tumors Occurs via Hypoxia-Inducible Factor 1-Dependent and -Independent Mechanisms and Contributes to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug Banoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Radiation enhances the therapeutic effect of Banoxantrone in hypoxic tumour cells with elevated levels of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The hypoxia-activated ProDrug AQ4N penetrates deeply in tumor tissues and complements the limited distribution of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Hypoxia inhibits tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis by blocking Bax translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AQ4N nanocomposites for hypoxia-associated tumor combination therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Core Solubility and Stability Profile of Banoxantrone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of banoxantrone dihydrochloride (also known as AQ4N), a bioreductive prodrug with significant potential in oncology. The information herein is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental methodologies, and insights into its mechanism of action.

Introduction

This compound is a novel antineoplastic agent designed to selectively target hypoxic tumor cells.[1][2] As a prodrug, it undergoes bioreductive activation in low-oxygen environments to its cytotoxic form, AQ4, which is a potent inhibitor of topoisomerase II.[3] Understanding the solubility and stability of this compound is critical for its development as a therapeutic agent, influencing everything from formulation and storage to preclinical and clinical evaluation.

Solubility Profile

The solubility of this compound has been reported in several common laboratory solvents. The data indicates that it is a water-soluble compound, a characteristic that is often advantageous for pharmaceutical development. However, discrepancies in the reported aqueous solubility values suggest that factors such as temperature and the solid-state form of the material may influence the results.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Reported Solubility | Molar Concentration (mM) | Conditions/Notes |

| Water | 50 mM[3][4] | 50 | - |

| Water | 25 mg/mL[4] | 48.32 | - |

| Water | 20 mg/mL[3] | 38.65 | Requires sonication. |

| Water | 3 mg/mL | 5.8 | Requires warming. |

| DMSO | 25 mM[3][4] | 25 | - |

| DMSO | 25 mg/mL[3] | 48.32 | Requires sonication. |

| PBS | 8.33 mg/mL | 16.10 | Requires sonication and warming to 60°C. |

Note: The molecular weight of this compound is 517.40 g/mol .

Stability Profile

The stability of this compound is a crucial parameter for ensuring its quality, efficacy, and safety. Current data primarily focuses on storage conditions for the solid form and in solution. Comprehensive stability studies under various stress conditions are recommended to fully characterize its degradation pathways.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Recommended Conditions | Shelf-Life |

| Solid | -20°C | Protect from light, store under nitrogen. | Not specified, but long-term storage is implied. |

| Stock Solution (in solvent) | -80°C | Protect from light, store under nitrogen. | Up to 2 years. |

| Stock Solution (in solvent) | -20°C | Protect from light, store under nitrogen. | Up to 1 year. |

It is generally recommended to prepare fresh solutions for immediate use.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

4.1. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or a validated spectrophotometric method for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand to let the undissolved particles settle.

-

Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a syringe filter.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

Below is a graphical representation of this workflow.

4.2. Protocol for Stability Testing

Stability testing for a new drug substance like this compound should be conducted according to ICH guidelines (Q1A(R2)).[8][9][10] This involves both formal (long-term and accelerated) studies and forced degradation (stress testing).

Objective: To evaluate the stability of this compound under various environmental conditions to establish its re-test period and recommended storage conditions.

4.2.1. Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Procedure:

-

Hydrolytic Stability: Expose solutions of this compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Treat a solution of the drug with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stability: Expose the solid drug to high temperatures (e.g., 60°C, 80°C) with and without humidity.

Samples should be analyzed at various time points to determine the extent of degradation and to profile the degradation products using a stability-indicating analytical method, such as HPLC.

4.2.2. Formal Stability Studies

Formal studies are conducted on at least three primary batches of the drug substance to establish a re-test period.

Procedure:

-

Long-term testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and purity.

Mechanism of Action: Signaling Pathway

Banoxantrone is a bioreductive prodrug that is activated under hypoxic conditions, which are characteristic of solid tumors.[2] The activation pathway and subsequent mechanism of action are depicted below.

Under hypoxic conditions, intracellular banoxantrone (AQ4N) is reduced by cytochrome P450 enzymes to its active metabolite, AQ4.[2] AQ4 then exerts its anticancer effect by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[2]

Conclusion

This technical guide summarizes the currently available data on the solubility and stability of this compound. It is a water-soluble compound, though care must be taken in preparing solutions, often requiring warming or sonication. The provided storage conditions should be followed to ensure its integrity. The detailed experimental protocols offer a framework for researchers to conduct further characterization of this promising anticancer agent. A thorough understanding of these core physicochemical properties is essential for the continued development and successful clinical translation of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | DNA Topoisomerase Inhibitors: R&D Systems [rndsystems.com]

- 4. Banoxantrone (dihydrochloride) CAS#: 252979-56-9 [m.chemicalbook.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

Preclinical Profile of Banoxantrone Dihydrochloride: A Hypoxia-Activated Prodrug for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Banoxantrone dihydrochloride, also known as AQ4N, is a novel bioreductive prodrug designed to selectively target hypoxic regions within solid tumors. Hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as radiation and chemotherapy. Banoxantrone was developed to overcome this challenge by being activated under low-oxygen conditions to a potent cytotoxic agent, thereby offering a targeted approach to eradicating treatment-resistant cancer cells. This technical guide provides a comprehensive overview of the preclinical studies on Banoxantrone, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

Banoxantrone is a bis-N-oxide derivative of a potent DNA intercalator and topoisomerase II inhibitor. In its prodrug form (AQ4N), it exhibits minimal cytotoxicity. However, in the hypoxic environment of tumors, it undergoes a two-step, four-electron reduction to its active metabolite, AQ4.[1] This bioactivation is primarily mediated by cytochrome P450 enzymes and inducible nitric oxide synthase (iNOS), which are often upregulated in tumor cells.[2][3] The resulting AQ4 molecule is a powerful topoisomerase II inhibitor that intercalates with DNA, leading to DNA damage and cell death.[1][3]

A key feature of Banoxantrone's mechanism is its ability to act as a "bystander" agent. Once activated to AQ4 in hypoxic cells, it can diffuse into neighboring, better-oxygenated tumor cells, exerting its cytotoxic effects. This bystander effect enhances the overall anti-tumor activity. Furthermore, as radiotherapy or chemotherapy eliminates oxygenated tumor cells, the previously hypoxic cells containing AQ4 become reoxygenated and attempt to proliferate, at which point they are killed by the persistent AQ4.[4][5]

References

- 1. Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug Banoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiation enhances the therapeutic effect of Banoxantrone in hypoxic tumour cells with elevated levels of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Banoxantrone Dihydrochloride: A Technical Guide to its Bioreductive Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Banoxantrone dihydrochloride (AQ4N) is an investigational bioreductive prodrug designed to selectively target hypoxic tumor cells, a population notoriously resistant to conventional cancer therapies. This technical guide provides a comprehensive overview of Banoxantrone's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. Under hypoxic conditions, prevalent in solid tumors, Banoxantrone is bioactivated by reductases, including cytochrome P450 and inducible nitric oxide synthase (iNOS), into its potent cytotoxic form, AQ4. AQ4 exerts its anti-tumor effect by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to cell death. This targeted activation in the low-oxygen tumor microenvironment minimizes systemic toxicity, a significant advantage over conventional chemotherapeutics. This guide serves as a resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of Banoxantrone.

Mechanism of Action: From Hypoxia-Activated Prodrug to Potent Cytotoxin

Banoxantrone's efficacy hinges on its selective activation within the hypoxic microenvironment of solid tumors.[1][2] As a prodrug, Banoxantrone itself exhibits minimal cytotoxicity.[3] However, in the oxygen-deficient conditions characteristic of many tumors, it undergoes a two-step bioreduction to its active metabolite, AQ4.[4] This process is primarily mediated by cytochrome P450 enzymes and inducible nitric oxide synthase (iNOS).[3][5]

The activation process involves a sequential two-electron reduction. The first reduction converts Banoxantrone to a mono-N-oxide intermediate, AQ4M. A subsequent two-electron reduction transforms AQ4M into the fully active cytotoxic agent, AQ4.[4] Oxygen acts as an inhibitor of this process by competing with Banoxantrone for the heme center of the activating enzymes.[4]

Once activated, AQ4 is a potent DNA intercalator and a topoisomerase II inhibitor.[1][2] Its planar structure allows it to insert between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. By inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, AQ4 introduces DNA strand breaks, triggering cell cycle arrest and apoptosis.[2][6]

A key feature of Banoxantrone's mechanism is its ability to target quiescent, hypoxic cells. When conventional therapies like radiation or chemotherapy eliminate the surrounding oxygenated cells, the previously hypoxic cells may become reoxygenated and attempt to proliferate. The stable AQ4 metabolite, which has accumulated in these cells, then effectively kills these re-emerging cancer cells, preventing tumor repopulation.[6]

Signaling Pathway of Banoxantrone Bioactivation and Cytotoxicity

Caption: Bioreductive activation and cytotoxic mechanism of Banoxantrone.

Quantitative Data

In Vitro Cytotoxicity

The selective cytotoxicity of Banoxantrone towards hypoxic cells has been demonstrated across various cancer cell lines. The following table summarizes the 50% effective concentration (EC50) and 10% inhibitory concentration (IC10) values under normoxic and hypoxic conditions.

| Cell Line | Cancer Type | Normoxia EC50 (µM) | Hypoxia (0.1% O₂) EC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

| 9L | Rat Gliosarcoma | > 250 | 28 ± 4 | > 9 | [5] |

| H460 | Human NSCLC | 180 ± 20 | 20 ± 3 | 9 | [5] |

| Cell Line | Cancer Type | Normoxia IC10 (µM) | Hypoxia (1% O₂) IC10 (µM) | Hypoxia (0.1% O₂) IC10 (µM) | Anoxia IC10 (µM) | Reference |

| HT1080 (Parental) | Human Fibrosarcoma | 12.4 | 9.5 | 6.5 | 6.2 | [3] |

| HT1080 (iNOS induced) | Human Fibrosarcoma | ~9 | 3.3 | 1.9 | 1.8 | [3] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of Banoxantrone, particularly in combination with radiation.

| Xenograft Model | Treatment | Outcome | Reference |

| HT1080 (iNOS expressing) | AQ4N (0.75 µM) + 2 Gy Radiation (Anoxia) | 2-fold enhancement in cytotoxicity compared to AQ4N alone | [3] |

Clinical Pharmacokinetics

Phase I clinical trials have provided initial pharmacokinetic data for Banoxantrone in cancer patients.

| Trial Identifier | Dose | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | T₁/₂ (h) | Reference |

| Phase I (Lymphoid Malignancies) | 1200 mg/m² | 122.3 ± 13.1 | 340.8 ± 68.7 | 3.2 (range 2.8-4.1) | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (Growth Inhibition)

This protocol details a method for determining the cytotoxic effects of Banoxantrone under normoxic and hypoxic conditions.

Workflow for In Vitro Cytotoxicity Assay

Caption: A generalized workflow for assessing in vitro cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

Hypoxia chamber or incubator with adjustable O₂ levels

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

-

Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO₂, 21% O₂).

-

Prepare serial dilutions of Banoxantrone in complete cell culture medium.

-

Remove the medium from the cell plates and add the Banoxantrone dilutions. Include a vehicle control (medium without drug).

-

Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber or incubator set to the desired oxygen concentration (e.g., 1% or 0.1% O₂).

-

Incubate the plates for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 2-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 or IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with Banoxantrone, alone or in combination with radiation, providing a measure of long-term cell survival.

Workflow for Clonogenic Survival Assay

Caption: A generalized workflow for the clonogenic survival assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound

-

Radiation source (e.g., X-ray irradiator)

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Count the cells and seed a known number (e.g., 200-1000 cells, dependent on cell line and treatment) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with Banoxantrone at various concentrations. For combination studies, irradiate the cells with the desired dose of radiation immediately before or after drug treatment.

-

Incubate the plates under standard or hypoxic conditions for 10-14 days, or until colonies are visible.

-

Aspirate the medium, wash the wells with PBS, and fix the colonies with the fixing solution for 10-15 minutes.

-

Remove the fixing solution and stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and the surviving fraction for each treatment group.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of Banoxantrone in a subcutaneous xenograft mouse model.

Workflow for In Vivo Xenograft Study

Caption: A generalized workflow for an in vivo xenograft efficacy study.

Materials:

-

Immunocompromised mice (e.g., nude, SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Banoxantrone alone, Banoxantrone + radiation).

-

Administer Banoxantrone via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint.

-

At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Tumor tissue can be further processed for histological analysis, biomarker assessment, or other downstream applications.

Conclusion and Future Directions

This compound represents a promising strategy for targeting the hypoxic fraction of solid tumors, a critical unmet need in oncology. Its selective activation in the tumor microenvironment offers the potential for enhanced efficacy and reduced systemic toxicity compared to conventional chemotherapies. The preclinical and early clinical data presented in this guide underscore its potential, particularly in combination with radiotherapy.

Future research should focus on several key areas. Further elucidation of the specific cytochrome P450 isoforms responsible for Banoxantrone activation in different tumor types could enable the development of predictive biomarkers for patient selection. Phase II clinical trials are needed to establish the efficacy of Banoxantrone in various cancer indications, both as a monotherapy and in combination with standard-of-care treatments.[2] Additionally, exploring novel drug delivery systems to enhance tumor penetration and accumulation of Banoxantrone could further optimize its therapeutic index. Continued investigation into the intricate interplay between Banoxantrone, the tumor microenvironment, and the host immune system will be crucial for realizing the full clinical potential of this innovative bioreductive agent.

References

- 1. Facebook [cancer.gov]

- 2. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Radiation enhances the therapeutic effect of Banoxantrone in hypoxic tumour cells with elevated levels of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug Banoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Studies of AQ4N in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AQ4N (banoxantrone) is a hypoxia-activated prodrug designed for targeted cancer therapy. As a relatively non-toxic agent, AQ4N undergoes bioreduction in the low-oxygen environment characteristic of solid tumors, converting to its potent cytotoxic form, AQ4.[1][2][3] AQ4 functions as a DNA intercalator and a topoisomerase II inhibitor, leading to cancer cell death.[2][4] This targeted activation makes AQ4N a promising candidate for combination therapies, enhancing the efficacy of conventional treatments like radiotherapy and chemotherapy by targeting treatment-resistant hypoxic tumor cells.[4][5][6][7] Preclinical studies in various mouse models have demonstrated the potential of AQ4N to significantly delay tumor growth when used in conjunction with other anti-cancer agents.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo experimental studies of AQ4N in mouse models of cancer.

Signaling Pathway and Mechanism of Action

AQ4N is a bis-N-oxide prodrug that is selectively reduced in hypoxic environments.[9] The activation process involves a two-step enzymatic reduction, primarily mediated by cytochrome P450 enzymes, to its active metabolite, AQ4.[1][9] AQ4 then exerts its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for cell division.[4][5] This selective activation in hypoxic tumor regions minimizes systemic toxicity to normal, well-oxygenated tissues.[10]

Caption: Mechanism of AQ4N activation in hypoxic tumor environments.

Experimental Design and Protocols

A well-designed in vivo study is critical to evaluate the efficacy and toxicity of AQ4N. The following sections detail a generalized experimental workflow and specific protocols for conducting such studies in mouse models.

General Experimental Workflow

The typical workflow for an in vivo AQ4N study involves tumor cell implantation, randomization of animals into treatment groups, drug administration, and monitoring of tumor growth and animal health.

Caption: A typical experimental workflow for an in vivo AQ4N study.

Detailed Experimental Protocols

Animal Models and Tumor Implantation

-

Animal Strains: Immunodeficient mice, such as nude (nu/nu) or SCID mice, are commonly used for xenograft models to prevent rejection of human tumor cells.[3][8]

-

Tumor Cell Lines: A variety of human tumor cell lines can be used, including but not limited to:

-

Implantation Protocol:

-

Culture selected tumor cells to ~80% confluency.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Once tumors reach a volume of 80-280 mm³, randomize the mice into treatment groups.[6][8]

-

AQ4N Formulation and Administration

-

Formulation: AQ4N is typically supplied as a dihydrochloride salt.[6] Prepare a stock solution by dissolving the salt in sterile double-distilled water or 0.9% physiologic saline.[6]

-

Dosage: The dosage of AQ4N can vary depending on the tumor model and combination agent. Commonly used doses range from 5 mg/kg to 200 mg/kg.[11][12] A frequently cited efficacious dose in combination with radiotherapy is 60 mg/kg.[3][6]

-

Administration: AQ4N can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6][8][10] The injection volume is typically 0.1 mL per 10 g of mouse body weight.[6]

Treatment Schedules

The treatment schedule should be optimized based on the experimental design.

-

Single Agent AQ4N:

-

AQ4N in Combination with Radiotherapy:

-

AQ4N in Combination with Chemotherapy (e.g., Cisplatin):

Monitoring and Endpoints

-

Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Animal Health: Monitor body weight and general health status of the animals throughout the study.

-

Efficacy Endpoints:

-

Toxicity Evaluation: Monitor for signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur. Toxicities associated with AQ4N in animal studies include atrophy of lymphoid organs and hematological changes.[10][13]

Quantitative Data Summary

The following tables summarize quantitative data from representative preclinical studies of AQ4N.

Table 1: Single Agent Efficacy of AQ4N in MDA-MB-231 Breast Cancer Xenografts [8]

| Treatment Group | Dosing Schedule | Median Time to Endpoint (Days) | Tumor Growth Delay (Days) | P-value |

| Untreated Control | - | 26.4 | - | - |

| AQ4N | 75 mg/kg qod x 6 | 34.1 | 7.7 | P=0.02 |

| AQ4N | 90 mg/kg q3d x 6 | 36.7 | 10.3 | P=0.005 |

Table 2: Efficacy of AQ4N in Combination with Radiotherapy and Cisplatin [6]

| Tumor Model | Treatment Group | Outcome |

| RT112 (Bladder) | Radiotherapy (5 x 2 Gy) | - |

| Radiotherapy + AQ4N (60 mg/kg) | Enhanced tumor growth delay | |

| Radiotherapy + AQ4N + Cisplatin (2 mg/kg) | Further enhancement of tumor growth delay | |

| Calu-6 (Lung) | Radiotherapy (5 x 2 Gy) | - |

| Radiotherapy + AQ4N (60 mg/kg) | Enhanced tumor growth delay | |

| Radiotherapy + AQ4N + Cisplatin (2 mg/kg) | Further enhancement of tumor growth delay |

Table 3: Intratumoral Concentration of Active Metabolite AQ4 [3][6]

| Tumor Model | AQ4N Dose | Mean AQ4 Concentration (µg/g) 24h post-dose |

| RT112 (Bladder) | 60 mg/kg | 0.23 |

| Calu-6 (Lung) | 60 mg/kg | 1.07 |

Conclusion

AQ4N is a promising hypoxia-activated prodrug with demonstrated preclinical efficacy, particularly in combination with radiotherapy and chemotherapy. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of AQ4N in various cancer models. Careful consideration of the tumor model, dosing regimen, and combination strategy is essential for successful experimental outcomes.

References

- 1. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AQ4N: a new approach to hypoxia-activated cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AQ4N: a new approach to hypoxia-activated cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Enhancement of chemotherapy and radiotherapy of murine tumours by AQ4N, a bioreductively activated anti-tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Efficient Hypoxic Activation of the Anticancer Agent AQ4N by CYP2S1 and CYP2W1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Theranostic Liposomes with Hypoxia-Activated Prodrug to Effectively Destruct Hypoxic Tumors Post-Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Administering Banoxantrone Dihydrochloride to Tumor-Bearing Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Banoxantrone dihydrochloride (also known as AQ4N) to tumor-bearing mice. Banoxantrone is a hypoxia-activated prodrug with significant potential in cancer therapy, particularly in combination with radiation and chemotherapy.

Introduction

This compound is an investigational anticancer agent that is selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.[1][2] As a prodrug, it is converted from its non-toxic form (AQ4N) to its active cytotoxic form, AQ4, by cytochrome P450 enzymes that are often upregulated in tumor cells.[1][2] The active metabolite, AQ4, is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3][4] This targeted activation mechanism allows for selective killing of hypoxic tumor cells while minimizing damage to healthy, well-oxygenated tissues.[1][4] Preclinical studies have demonstrated that Banoxantrone can enhance the efficacy of both radiotherapy and conventional chemotherapy.[4][5]

Mechanism of Action

Banoxantrone's mechanism of action is a multi-step process that leverages the unique microenvironment of solid tumors.

-

Systemic Administration : this compound is administered systemically, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6]

-

Tumor Penetration : The prodrug penetrates deep into tumor tissues.[6]

-

Hypoxic Activation : In the low-oxygen environment of the tumor, Banoxantrone is bioreductively activated by enzymes like inducible nitric oxide synthase (iNOS) and other cytochrome P450 reductases to its active form, AQ4.[3][7][8]

-

Cytotoxic Effect : AQ4 exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and ultimately, cell death.[1][2][3] This process is particularly effective against hypoxic cells, which are often resistant to traditional radiation and chemotherapy.[4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Data Presentation

In Vivo Efficacy of this compound in Tumor-Bearing Mice

| Tumor Model | Mouse Strain | Banoxantrone Dose & Route | Combination Agent(s) | Key Findings | Reference |

| RT112 (Bladder) Xenograft | N/A | 60 mg/kg, i.p. | Radiotherapy (5 x 2 Gy), Cisplatin (2 mg/kg) | Enhanced tumor response to combination therapy. | [5] |

| Calu-6 (Lung) Xenograft | N/A | 60 mg/kg, i.p. | Radiotherapy (5 x 2 Gy) | Enhanced efficacy of radiotherapy. | [5] |

| T50/80 Tumors | BDF Mice | 200 mg/kg, i.p. (single dose) | None | Significantly inhibited tumor growth and induced cell damage. | [7] |

| 9L Gliosarcoma Xenograft | N/A | N/A | Axitinib | Transiently increased antitumor activity but with increased host toxicity. | [9] |

| HT-29 (Colorectal) Carcinoma | Nude Mice | N/A | N/A | Established as a suitable in vivo model for drug testing. | [10] |

| Dalton's Lymphoma | N/A | 100 mg/kg, i.p. | N/A | Used as a model for monitoring tumor progression and survival. | [11] |

Toxicity Studies in Non-Tumor-Bearing Mice

| Mouse Strain | Banoxantrone Dose & Route | Dosing Schedule | Key Findings | Reference |

| NCr Nude Mice | 100 mg/kg, i.v. or i.p. | Initial dose | Monitored for body weight loss to determine toxicity. | [6] |

| NCr Nude Mice | 125 mg/kg, i.v. | Every 7 days | Part of a toxicity study monitoring body weight. | [6] |

| NCr Nude Mice | 125 mg/kg, i.p. | Every 2 weeks | Part of a toxicity study monitoring body weight. | [6] |

Experimental Protocols

Protocol 1: General Preparation and Administration of this compound

This protocol outlines the basic steps for preparing and administering this compound to tumor-bearing mice.

Materials:

-

This compound (AQ4N) powder

-

Sterile, double-distilled water or 0.9% physiologic saline

-

Sterile syringes and needles (e.g., 27G or 28G)

-

Vortex mixer

-

Scale for weighing mice

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Handling and Acclimatization:

-

House mice in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.[10]

-

Allow for an acclimatization period before starting the experiment.

-

-

Tumor Cell Implantation:

-

Harvest tumor cells (e.g., HT-29, 9L, H460) during their exponential growth phase.[6][10]

-

Prepare a single-cell suspension in a suitable medium or PBS.

-

Inject the cell suspension subcutaneously into the flank or another appropriate site of the mice.[6][10]

-

Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 18 mm³) or a predetermined volume (e.g., 240-280 mm³).[5][10]

-

-

Preparation of Banoxantrone Solution:

-

Calculate the total amount of Banoxantrone needed based on the number of mice, their average weight, and the desired dose (e.g., 60 mg/kg).

-

Weigh the appropriate amount of this compound powder.

-

Dissolve the powder in sterile, double-distilled water or 0.9% physiologic saline to the desired concentration.[5] Ensure the final injection volume is appropriate for the administration route (e.g., 0.1 mL per 10 g of mouse weight for i.p. injection).[5]

-

Vortex the solution until the powder is completely dissolved.

-

-

Administration:

-

Weigh each mouse to determine the precise volume of the Banoxantrone solution to be administered.

-

Administer the solution via the chosen route (intraperitoneal or intravenous injection are common).[5][6]

-

For combination therapies, administer other agents (e.g., cisplatin, radiotherapy) according to the experimental design.

-

-

Monitoring and Data Collection:

-

Monitor the mice regularly for signs of toxicity, such as weight loss, changes in behavior, or skin irritation.

-

Measure tumor volume at regular intervals using calipers (Volume = (length x width²)/2).

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).[10]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vivo studies.

Concluding Remarks

The administration of this compound to tumor-bearing mice is a valuable preclinical model for evaluating its efficacy as a hypoxia-activated anticancer agent. The protocols and data presented here provide a framework for designing and conducting robust in vivo studies. Careful attention to experimental details, including drug formulation, administration route, and appropriate tumor models, is crucial for obtaining reliable and reproducible results. Further research is warranted to explore the full potential of Banoxantrone in various cancer types and in combination with other therapeutic modalities.

References

- 1. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug Banoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Radiation enhances the therapeutic effect of Banoxantrone in hypoxic tumour cells with elevated levels of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of tumor blood flow modulation on tumor sensitivity to the bioreductive drug banoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Administration to Tumor-Bearing Nude Mice and Collection of Tumor Specimens [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Clonogenic Survival Assay with Banoxantrone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Banoxantrone dihydrochloride (also known as AQ4N) is a hypoxia-activated prodrug with significant potential in cancer therapy.[1] As a bioreductive agent, it remains largely non-toxic in well-oxygenated (normoxic) tissues.[1] However, in the hypoxic microenvironment characteristic of solid tumors, Banoxantrone is converted by reductases such as cytochrome P450 and inducible nitric oxide synthase (iNOS) into its active cytotoxic form, AQ4.[1][2] AQ4 is a potent DNA intercalator and topoisomerase II inhibitor, leading to DNA double-strand breaks and ultimately, cell death.[1]

The clonogenic survival assay is the gold standard method for assessing the in vitro efficacy of cytotoxic agents by measuring a single cell's ability to undergo "unlimited" division and form a colony. This assay is particularly well-suited for evaluating the effectiveness of Banoxantrone, as it allows for the determination of its cell-killing potential under both normoxic and hypoxic conditions, mimicking the diverse oxygenation states within a tumor.

These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of this compound and present key data on its activity in various cancer cell lines.

Mechanism of Action of Banoxantrone (AQ4N)

Banoxantrone's selective toxicity is rooted in its bioactivation under low oxygen conditions. The following diagram illustrates the key steps in its mechanism of action.

References

Application Notes and Protocols: Immunofluorescence Staining for Hypoxia Markers Following AQ4N Treatment